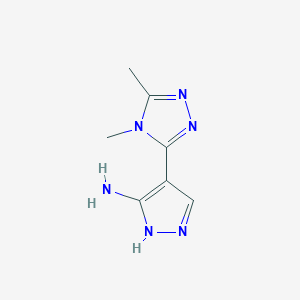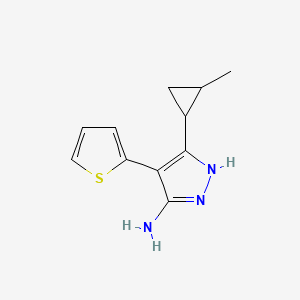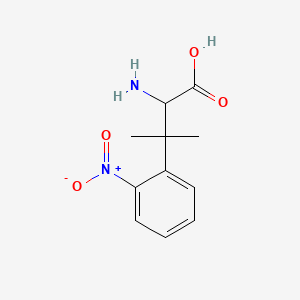
2-Amino-3-methyl-3-(2-nitrophenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Amino-3-methyl-3-(2-nitrophenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the Ullmann type aryl amination reaction with aryl halides . This reaction typically requires a copper catalyst and proceeds under mild conditions. Another approach involves the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts to achieve the desired product.
Analyse Des Réactions Chimiques
2-Amino-3-methyl-3-(2-nitrophenyl)butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in substitution reactions with halides and other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Amino-3-methyl-3-(2-nitrophenyl)butanoic acid has found applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules In medicine, this compound is being explored for its potential therapeutic properties, including its use as a precursor for drug development. Additionally, it has industrial applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-3-methyl-3-(2-nitrophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites . It may also interact with cellular receptors and signaling pathways, modulating biological processes at the molecular level. The exact mechanism of action depends on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
2-Amino-3-methyl-3-(2-nitrophenyl)butanoic acid can be compared with other similar compounds, such as 3-Aminobutanoic acid and 2-Amino-3-methylbutanoic acid . While these compounds share some structural similarities, this compound is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H14N2O4 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
2-amino-3-methyl-3-(2-nitrophenyl)butanoic acid |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,9(12)10(14)15)7-5-3-4-6-8(7)13(16)17/h3-6,9H,12H2,1-2H3,(H,14,15) |
Clé InChI |
IPCHZWSLZNNSLA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1[N+](=O)[O-])C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


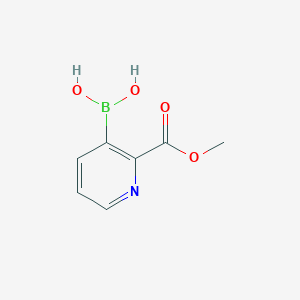
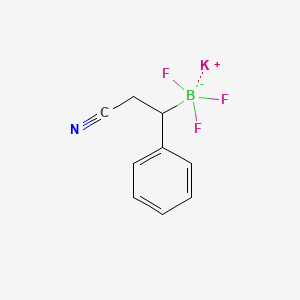
![rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclohexyl]carbamate](/img/structure/B13475598.png)

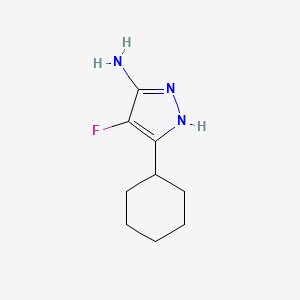
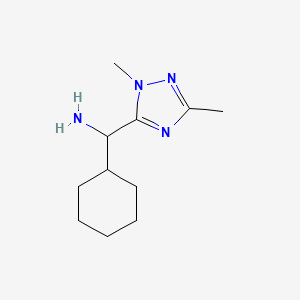
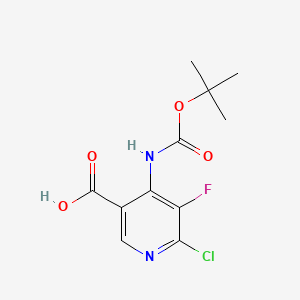
![1-[(2,3-Dihydro-7-benzofuranyl)methyl]cyclopropanamine](/img/structure/B13475654.png)


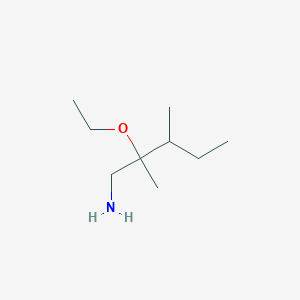
![rac-tert-butyl(3aR,6aS)-5-hydroxy-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate,cis](/img/structure/B13475690.png)
